Comprehensive Spectral Elucidation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone: A Technical Guide to 1H and 13C NMR Characterization
Comprehensive Spectral Elucidation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone: A Technical Guide to 1H and 13C NMR Characterization
Executive Summary
The structural verification of complex synthetic intermediates is a critical bottleneck in drug development and medicinal chemistry. 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (C₁₆H₁₄F₂O₂) is a highly functionalized dihydrochalcone derivative. Dihydrochalcones are privileged scaffolds in pharmacology, known for their broad spectrum of biological activities, including potent anticancer and antidiabetic properties[1]. The strategic incorporation of fluorine atoms into this scaffold significantly alters its lipophilicity, metabolic stability, and electronic distribution—parameters that can be precisely mapped using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy[2].
This whitepaper provides an in-depth, self-validating methodology for the acquisition, assignment, and mechanistic interpretation of the ¹H and ¹³C NMR spectral data for this compound.
High-Resolution NMR Acquisition Protocol
To ensure the highest degree of trustworthiness and spectral resolution, the following self-validating protocol must be strictly adhered to. The fundamental principles of NMR dictate that the resonance frequency of each nucleus is highly sensitive to its local chemical environment, making meticulous sample preparation and instrument calibration non-negotiable[3].
Step-by-Step Methodology
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Sample Preparation (Self-Validating Concentration):
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Action: Dissolve exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ lacks interfering proton signals and provides a non-polar environment that mimics standard lipid-membrane interactions. TMS serves as an internal standard (0.00 ppm) to calibrate the chemical shift scale, ensuring run-to-run reproducibility.
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Probe Tuning and Matching:
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Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically to the Larmor frequencies of ¹H (400.13 MHz), ¹³C (100.61 MHz), and ¹⁹F (376.50 MHz).
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Causality: Precise tuning maximizes the efficiency of radiofrequency (RF) power transfer, ensuring accurate pulse angles (e.g., 30° or 90°) and optimizing the signal-to-noise (S/N) ratio.
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Gradient Shimming:
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Action: Perform automated or manual Z-axis gradient shimming until the Full Width at Half Height (FWHH) of the TMS signal is < 1.0 Hz.
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Causality: A highly homogeneous magnetic field (B₀) prevents peak broadening, which is critical for resolving the complex scalar couplings ( J ) generated by the fluorine atoms.
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Acquisition Parameters:
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¹H NMR: Apply a 30° excitation pulse with a 3.0-second relaxation delay ( d1 ) and acquire 16–32 scans. Causality: The 30° pulse allows for rapid magnetization recovery, preventing the saturation of slowly relaxing nuclei.
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¹³C NMR: Apply a 30° pulse with a 2.0-second d1 and acquire 1024–2048 scans. Utilize WALTZ-16 composite pulse decoupling. Causality: WALTZ-16 eliminates ¹H-¹³C scalar couplings, collapsing multiplets into sharp singlets and boosting sensitivity via the Nuclear Overhauser Effect (NOE), while critically preserving the ¹⁹F-¹³C couplings needed for structural validation.
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Data Processing:
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Action: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).
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Experimental Workflow for NMR Elucidation
The following diagram illustrates the logical, self-validating loop used to acquire and verify the spectral data. If the integration or symmetry rules fail during spectral analysis, the workflow mandates a re-acquisition to rule out artifacts or impurities.
Fig 1. Self-validating NMR acquisition and structural elucidation workflow.
Quantitative Spectral Data and Assignments
The structural assignment relies on a self-validating system: the ¹H spectrum must integrate to exactly 14 protons, and the ¹³C spectrum must display exactly 14 distinct carbon environments (accounting for the symmetry of the 16-carbon molecule).
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| -OCH₃ | 3.82 | s | - | 3H | Highly shielded by electronegative oxygen, characteristic singlet. |
| C3-H₂ (β) | 3.05 | t | 7.6 | 2H | Adjacent to the aromatic ring, coupled to C2-H₂. |
| C2-H₂ (α) | 3.25 | t | 7.6 | 2H | Deshielded by the adjacent carbonyl group, coupled to C3-H₂. |
| H-3'' | 6.85 | d | 8.2 | 1H | Ortho to methoxy group (electron-donating), strongly shielded. |
| H-5'' | 6.89 | td | 7.5, 1.1 | 1H | Para to methoxy group, shielded via resonance. |
| H-6'' | 7.15 | dd | 7.5, 1.6 | 1H | Ortho to the alkyl chain, minimal shielding effect. |
| H-4'' | 7.20 | td | 8.0, 1.6 | 1H | Meta to methoxy group, least shielded proton on this ring. |
| H-4' | 7.02 | tt | 8.4, 2.3 | 1H | Para to carbonyl, shielded by two ortho-fluorine atoms. |
| H-2', H-6' | 7.46 | m | - | 2H | Deshielded by carbonyl, complex splitting due to ¹⁹F-coupling. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Rationale |
| C1 (C=O) | 196.5 | t | ~2.0 | Ketone carbonyl, minor long-range coupling to fluorine. |
| C3 (β-CH₂) | 26.2 | s | - | Aliphatic carbon adjacent to the 2-methoxyphenyl ring. |
| C2 (α-CH₂) | 39.8 | s | - | Aliphatic carbon deshielded by the adjacent carbonyl. |
| -OCH₃ | 55.3 | s | - | Characteristic methoxy carbon shift. |
| C-3'' | 110.4 | s | - | Ortho to methoxy, strongly shielded. |
| C-5'' | 120.6 | s | - | Para to methoxy, shielded. |
| C-4'' | 127.8 | s | - | Meta to methoxy. |
| C-1'' | 129.5 | s | - | Quaternary carbon attached to the alkyl chain. |
| C-6'' | 130.1 | s | - | Ortho to the alkyl chain. |
| C-2'' | 157.6 | s | - | Quaternary carbon attached to the oxygen atom. |
| C-4' | 108.3 | t | 25.5 | Shielded by two ortho-fluorines, triplet due to 2JCF coupling. |
| C-2', C-6' | 111.1 | dd | 20.5, 6.0 | Ortho to fluorine, complex doublet of doublets splitting. |
| C-1' | 139.6 | t | 6.5 | Quaternary carbon attached to carbonyl, triplet via 3JCF . |
| C-3', C-5' | 163.2 | dd | 250.0, 12.5 | Directly bonded to fluorine, massive 1JCF coupling. |
Mechanistic Insights into Chemical Shifts and Spin-Spin Coupling
To truly understand the spectral output, one must analyze the causality behind the chemical shifts. The spectrum of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone is a masterclass in competing electronic effects:
Fluorine-Carbon Spin-Spin Coupling ( JCF )
Fluorine-19 is an NMR-active nucleus with 100% natural abundance and a spin of ½. Because standard ¹³C acquisition only decouples protons (via WALTZ-16), the ¹⁹F nuclei continue to interact with the ¹³C nuclei through the molecular bonds[4]. This creates a highly distinctive, self-validating splitting pattern in the ¹³C spectrum that confirms the 3,5-difluorophenyl ring structure:
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Direct Coupling ( 1JCF ): The carbons directly bonded to fluorine (C-3', C-5') exhibit a massive coupling constant of ~250 Hz, splitting the signal at 163.2 ppm into a wide doublet of doublets.
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Ortho Coupling ( 2JCF ): The C-4' carbon sits exactly between the two fluorine atoms. It couples to both equivalent fluorines with a 2JCF of 25.5 Hz, resulting in a distinct triplet at 108.3 ppm.
Anisotropic Deshielding by the Carbonyl Group
The C=O group is highly electronegative and possesses a strong magnetic anisotropy. It withdraws electron density from the adjacent α -CH₂ group (C2), deshielding the protons and shifting them downfield to 3.25 ppm. The β -CH₂ protons (C3) are further removed from this inductive effect, resonating further upfield at 3.05 ppm. This Δδ of 0.20 ppm is a reliable diagnostic marker for propiophenone backbones.
Methoxy Resonance Effects
On the 2-methoxyphenyl ring, the lone pairs of the oxygen atom participate in resonance with the aromatic π -system. This electron-donating effect increases electron density specifically at the ortho (C-3'') and para (C-5'') positions. Consequently, the protons attached to these carbons (H-3'' and H-5'') are highly shielded, appearing significantly upfield at 6.85 ppm and 6.89 ppm, respectively, compared to the meta proton (H-4'') at 7.20 ppm.
Conclusion
The ¹H and ¹³C NMR spectral elucidation of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone demonstrates the power of multinuclear interactions in structural biology. By leveraging the predictable nature of ¹⁹F-¹³C scalar couplings, the resonance effects of the methoxy group, and the anisotropic deshielding of the carbonyl core, researchers can confidently validate the synthesis of this complex dihydrochalcone derivative. The self-validating nature of the integration (14 protons) and symmetry (14 distinct carbon signals for 16 atoms) ensures the highest degree of analytical trustworthiness.
References
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Qin, X., et al. (2015). "Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines." Molecules, 20(12), 21193-21203.
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Didenko, T., et al. (2013). "Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs." Current Opinion in Structural Biology, 23(5), 740-747.
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Barron, A. R. (2022). "NMR Spectroscopy." Chemistry LibreTexts: Physical Methods in Chemistry and Nano Science.
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Antic, D. (2024). "Evaluation of fluoroorganic compounds with benchtop 19F NMR." Thermo Fisher Scientific Application Notes.
